Pelrinone hydrochloride

Description

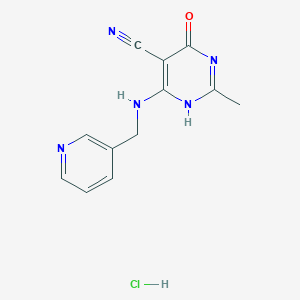

Structure

3D Structure of Parent

Properties

CAS No. |

89232-84-8 |

|---|---|

Molecular Formula |

C12H12ClN5O |

Molecular Weight |

277.71 g/mol |

IUPAC Name |

2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile;hydrochloride |

InChI |

InChI=1S/C12H11N5O.ClH/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9;/h2-4,6H,7H2,1H3,(H2,15,16,17,18);1H |

InChI Key |

AVVVYDOYYJBULZ-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2.Cl |

Isomeric SMILES |

CC1=NC(=O)C(=C(N1)NCC2=CN=CC=C2)C#N.Cl |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pelrinone hydrochloride |

Origin of Product |

United States |

Molecular and Structural Investigations of Pelrinone Hydrochloride

Advanced Solid-State Characterization of Pelrinone (B1460676) Hydrochloride

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability. This section explores the known solid-state forms of pelrinone hydrochloride and the insights gained from crystallographic analyses.

Elucidation of Solid-State Forms: Polymorphism Studies and Amorphous Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical sciences. A preformulation study on pelrinone hydrochloride has demonstrated the existence of polymorphs through techniques such as X-ray diffraction (XRD) and infrared (IR) spectroscopy. acs.orgnih.gov However, detailed characterization of these individual polymorphic forms of pelrinone hydrochloride is not extensively documented in publicly available literature.

In contrast, the structurally related aldosterone (B195564) antagonist, eplerenone (B1671536), has been the subject of more detailed polymorphic studies. Eplerenone is known to exist in at least two polymorphic forms, designated as Form H and Form L, as well as an amorphous form. science.govgoogle.com These forms exhibit different dissolution rates and are thermodynamically related in an enantiotropic manner, meaning their relative stability changes with temperature. science.govbath.ac.uk The amorphous form of eplerenone, which lacks a long-range ordered crystal lattice, has also been prepared and characterized, often exhibiting different dissolution properties compared to its crystalline counterparts. science.govdergipark.org.trresearchgate.net The study of eplerenone's solid-state forms provides a valuable comparative framework for understanding the potential complexity of pelrinone hydrochloride's solid-state chemistry.

Crystallographic Analyses and Structure-Property Relationships of Pelrinone Hydrochloride

For comparative purposes, the crystal structures of eplerenone and its solvates have been determined. researchgate.netrevistanefrologia.commdpi.com For instance, eplerenone crystallized from isopropyl acetate (B1210297) is monoclinic with the space group P21. researchgate.net The molecular conformation of eplerenone has been shown to differ between its polymorphs, particularly in the orientation of the ester group at the 7-position of the steroid ring. These conformational differences, dictated by the crystal packing forces, can influence the physicochemical properties of the different solid-state forms. The study of process-related impurities of eplerenone has also led to the crystallographic characterization of several related steroid structures, providing a rich dataset for understanding structure-property relationships in this class of compounds. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Pelrinone Hydrochloride

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and preferred shapes of molecules.

Specific studies on the conformational analysis and molecular dynamics of pelrinone hydrochloride are not extensively reported. However, research on related pyrimidine (B1678525) derivatives and the analogous compound eplerenone provides insights into the potential conformational landscape of pelrinone. For eplerenone, molecular modeling has been used to understand the different conformations adopted in its polymorphic forms. nih.gov MD simulations have also been employed to study the binding of eplerenone to its biological target, the mineralocorticoid receptor, revealing the dynamic interactions and conformational changes that occur upon binding. nih.gov These computational approaches are valuable for rationalizing structure-activity relationships and for the design of new derivatives with improved properties. acs.orgnih.govnih.gov

Quantum Chemical Studies on Electronic Structure and Reactivity of Pelrinone Hydrochloride

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

While specific quantum chemical studies focused solely on pelrinone hydrochloride are not prominent in the literature, research on related pyrimidine derivatives and eplerenone demonstrates the utility of these methods. For a series of novel pyrimidine derivatives with cardiotonic activity, X-ray analysis and molecular modeling investigations, which often employ quantum chemical calculations, were used to establish a relationship between structure and inotropic activity. acs.orgnih.gov In the case of eplerenone, DFT has been used to predict its binding affinity to the mineralocorticoid receptor and to analyze its fragmentation behavior in mass spectrometry. drugbank.com These studies highlight how quantum chemical methods can be applied to understand the electronic properties that govern the behavior of these molecules, from their physical characteristics to their biological interactions. beilstein-journals.orgresearchgate.net Such computational approaches could be instrumental in elucidating the electronic structure and reactivity of pelrinone hydrochloride.

Synthesis and Derivatization Strategies for Pelrinone Hydrochloride

Development and Optimization of Synthetic Pathways for Pelrinone (B1460676) Hydrochloride

The synthesis of pelrinone and its analogs generally involves the construction of the central pyrimidone ring from acyclic precursors. A common strategy revolves around the condensation of a β-keto ester or a related reactive intermediate with a guanidine (B92328) derivative.

A foundational synthetic route to 2-(dimethylamino)pyrimidine derivatives involves the reaction of ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with 1,1-dimethylguanidine. nih.gov This approach allows for the introduction of various substituents at the 4-position of the pyrimidine (B1678525) ring, depending on the choice of the starting β-keto ester. The resulting pyrimidine carboxylates can then be hydrolyzed to the corresponding carboxylic acids, which may subsequently be decarboxylated to yield the final 2,4-disubstituted pyrimidines. nih.gov

While specific process chemistry advancements for the large-scale synthesis of pelrinone hydrochloride are not extensively detailed in publicly available literature, general principles of process optimization for related heterocyclic compounds can be inferred. These would typically focus on improving reaction conditions to maximize yield and minimize the formation of impurities. Key areas for optimization in the synthesis of pyrimidones include the choice of solvent, temperature, and catalyst for the cyclocondensation step. Furthermore, purification techniques such as recrystallization or chromatography would be refined to ensure the high purity required for a pharmaceutical agent. For instance, in the synthesis of related PDE inhibitors, modifications to reaction conditions, such as using microwave irradiation, have been shown to accelerate reaction times and improve yields.

Pelrinone itself does not possess a chiral center in its core structure, and therefore, its synthesis does not inherently require stereoselective steps. However, the introduction of chiral substituents at the 4-position of the pyrimidine ring would necessitate the use of stereoselective synthetic methodologies. This could involve the use of chiral starting materials, such as an enantiomerically pure β-keto ester, or the application of asymmetric catalysis during the synthesis. While there is no specific mention of stereoselective synthesis for pelrinone hydrochloride in the available literature, the principles of asymmetric synthesis would be applicable for creating chiral analogs to explore stereospecific interactions with the target enzyme.

Exploration of Novel Precursors and Synthetic Intermediate Compounds

The synthesis of a diverse range of pelrinone analogs has been made possible through the exploration of various precursors and synthetic intermediates. The flexibility of the pyrimidine ring synthesis allows for the incorporation of a wide array of functional groups.

Key precursors for the synthesis of pelrinone and its derivatives include:

β-Keto Esters: These are fundamental building blocks that determine the substituent at the 4-position of the pyrimidine ring. A variety of these esters, bearing different alkyl and aryl groups, have been utilized to generate a library of analogs. nih.gov

1,1-Dimethylguanidine: This reagent provides the N,N-dimethylamino group at the 2-position and is a crucial component in the cyclization reaction to form the pyrimidine ring. nih.gov

Ethyl or Methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates: These activated intermediates are formed from the corresponding β-keto esters and are highly reactive towards condensation with guanidines. nih.gov

The exploration of different substituted benzaldehydes and other aldehydes as precursors for the Knoevenagel condensation to form the initial reactive methylene (B1212753) compounds is a key strategy for introducing diversity into the final products.

Synthesis of Analogs and Derivatives of Pelrinone Hydrochloride

The synthesis of analogs and derivatives of pelrinone has been a critical step in understanding the structure-activity relationships (SAR) for this class of compounds and in identifying molecules with improved potency and selectivity.

The rational design of pelrinone analogs has been guided by the goal of optimizing interactions with the active site of phosphodiesterase III (PDE3), the primary target of this class of cardiotonic agents. The design principles often involve modifying the substituents on the pyrimidone core to enhance binding affinity and selectivity.

Key modifications have included:

Variation of the substituent at the 4-position: A range of alkyl and aryl groups have been introduced at this position to probe the steric and electronic requirements of the enzyme's binding pocket. For example, the introduction of a benzyl (B1604629) group at the 4-position was found to be a key determinant of activity. nih.gov

Modification of the substituent at the 5-position: The introduction of a carboxylic acid group at this position, or its corresponding ester, has been shown to significantly modulate the pharmacological activity. nih.gov

The following table summarizes some of the synthesized analogs and their reported effects, illustrating the application of these design principles.

| Compound ID | 4-Substituent | 5-Substituent | Reported Inotropic Effect |

| 17 | Benzyl | Methyl carboxylate | Reduced contractile force and frequency |

| 28 | Benzyl | Carboxylic acid | Most effective positive inotropic agent |

Data sourced from a study on the synthesis and cardiotonic activity of novel pyrimidine derivatives. nih.gov

X-ray crystallographic studies of pelrinone analogs have provided insights into the molecular basis of their activity. For instance, the conformation of the 4-benzyl group and the orientation of the 5-pyrimidinecarboxylic acid moiety are crucial for effective interaction with the enzyme. nih.gov It has been suggested that the carboxylic acid of the active compound 28 may engage in a key hydrogen bonding interaction within the active site, an interaction that is absent in the corresponding methyl ester 17, which exhibits reduced activity. nih.gov This highlights the critical role of specific functional groups in mediating the desired biological response. The selectivity of these compounds is also influenced by these modifications, as different PDE isozymes have distinct active site topographies.

Pharmacological Mechanisms and Cellular Actions of Pelrinone Hydrochloride

Detailed Mechanism of Action Studies of Pelrinone (B1460676) Hydrochloride

Pelrinone hydrochloride's therapeutic effects are primarily attributed to its role as a cardiac inotrope, enhancing the heart's pumping ability. ontosight.ai This action is achieved by increasing the sensitivity of cardiac myofilaments to calcium, a distinct mechanism that potentially offers advantages over traditional inotropic agents that increase intracellular calcium levels. ontosight.ai

Investigation of Phosphodiesterase Inhibition Specificity (e.g., PDE III)

Pelrinone hydrochloride is identified as a phosphodiesterase III (PDE III) inhibitor. ncats.io PDE III is an enzyme prevalent in cardiac and vascular smooth muscle, where it is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org By inhibiting PDE III, pelrinone hydrochloride prevents the breakdown of cAMP, leading to its accumulation within the cells. cvpharmacology.com

While specific enzyme kinetics and binding affinity data for pelrinone hydrochloride are not extensively detailed in the provided search results, the actions of similar PDE III inhibitors like milrinone (B1677136) can offer comparative insights. For instance, milrinone demonstrates a partial competitive inhibition of PDE III with a measured IC50 value ranging between 0.66 and 1.3 μM. drugbank.com Further research would be necessary to delineate the precise kinetic parameters (e.g., Ki, IC50) of pelrinone hydrochloride with various PDE isoforms to fully characterize its specificity and potency.

Molecular docking and computational modeling are powerful tools for visualizing and understanding the interactions between a drug and its target enzyme. nih.gov For instance, in silico studies on other compounds targeting enzymes like acetylcholinesterase (AChE) have revealed detailed binding modes and affinities. nih.gov Similar computational analyses for pelrinone hydrochloride would be invaluable in elucidating the specific amino acid residues within the PDE III active site that are crucial for its binding and inhibitory activity. This approach could reveal the molecular basis for its selectivity and guide the design of even more specific inhibitors.

Modulation of Intracellular Second Messenger Systems (e.g., cyclic AMP, cyclic GMP)

The inhibition of PDE III by pelrinone hydrochloride directly leads to an increase in intracellular levels of cyclic AMP (cAMP). cvpharmacology.comnih.gov This accumulation of cAMP is a critical step in the signaling cascade that mediates the drug's inotropic and vasodilatory effects. drugbank.com While PDE III primarily targets cAMP, the interplay between cyclic nucleotides is complex. Some PDE inhibitors can also influence cyclic guanosine (B1672433) monophosphate (cGMP) levels, another important second messenger involved in vasodilation. frontiersin.orgnih.gov The precise effects of pelrinone hydrochloride on cGMP pathways warrant further investigation to fully understand its complete pharmacological profile.

Unraveling Downstream Signaling Cascades and Cellular Responses

The elevation of intracellular cAMP initiates a series of downstream signaling events. nih.gov Increased cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins within the cardiac myocyte. wikipedia.org This phosphorylation cascade leads to an increased influx of calcium through L-type calcium channels and enhanced calcium re-uptake by the sarcoplasmic reticulum, ultimately resulting in stronger myocardial contractions (positive inotropy). drugbank.com In vascular smooth muscle, the rise in cAMP promotes relaxation, leading to vasodilation. wikipedia.org

Elucidation of Antithrombotic Properties of Pelrinone Hydrochloride

Beyond its cardiotonic effects, pelrinone hydrochloride has demonstrated antithrombotic activities. medkoo.commedkoo.com It has been shown to deter platelet aggregation and the formation of white thrombi. medkoo.com This antithrombotic effect is likely linked to its PDE inhibitory action within platelets. Similar to its action in cardiac muscle, inhibiting PDE in platelets leads to increased cAMP levels. This elevation of cAMP is known to inhibit platelet activation and aggregation, thereby reducing the risk of thrombus formation. nih.gov The comparative antithrombotic activities of pelrinone have been studied alongside other phosphodiesterase inhibitors like milrinone. acs.org

Cardiotonic Effects at the Cellular and Subcellular Level

Pelrinone hydrochloride also exerts significant effects on cardiac muscle, functioning as a cardiotonic agent. These effects are mediated at the cellular and subcellular levels, primarily through the same PDE-III inhibition mechanism that underlies its antiplatelet activity.

1 Investigations into Myocardial Contractility Modulation (Inotropy and Lusitropy)

In the myocardium, PDE-III inhibition by pelrinone leads to an increase in intracellular cAMP levels. nih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium handling within the cardiomyocyte.

Positive Inotropy (Increased Contractility): The primary inotropic effect is driven by the PKA-mediated phosphorylation of voltage-gated L-type calcium channels. This enhances the influx of calcium (Ca2+) into the cell during the action potential, leading to a greater release of calcium from the sarcoplasmic reticulum and ultimately strengthening the force of myocardial contraction. nih.govnih.gov

Positive Lusitropy (Enhanced Relaxation): The lusitropic effect is also cAMP-dependent. PKA phosphorylates phospholamban, a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) pump. Phosphorylation of phospholamban removes its inhibitory effect on SERCA2a, accelerating the reuptake of calcium from the cytosol back into the sarcoplasmic reticulum. This faster removal of cytosolic calcium leads to more rapid myocardial relaxation. nih.gov

This dual action of improving both contraction and relaxation classifies agents like pelrinone as inodilators. nih.gov

2 Impact on Cardiac Electrophysiology in Isolated Preparations

The electrophysiological effects of pelrinone hydrochloride are consistent with those observed for other selective PDE-III inhibitors in isolated cardiac preparations. While specific studies on pelrinone are limited, research on compounds with identical mechanisms of action provides insight into its likely effects on cardiac action potentials and ion currents.

Electrophysiological studies on isolated myocardial fibers from various species, including human tissue, have shown that PDE-III inhibitors can modulate cardiac electrical activity. nih.govnih.gov

Action Potential Duration: In normal ventricular myocardial fibers, PDE-III inhibitors like milrinone have been observed to cause a shortening of the action potential duration (APD) and the effective refractory period at therapeutic concentrations. nih.gov

Calcium Current: The primary electrophysiological mechanism is the enhancement of the slow inward calcium current (ICa,L). nih.govplos.org This effect occurs over the same concentration range that produces the positive inotropic response and is a direct result of increased intracellular cAMP. nih.gov

Effects on Depressed Tissues: In isolated cardiac preparations depolarized with high potassium (simulating ischemic conditions), PDE-III inhibitors can restore regenerative activity by increasing action potential amplitude and the maximum rate of depolarization (dV/dtmax). nih.gov

Arrhythmogenic Potential: By increasing intracellular calcium and modulating ion channel function, PDE-III inhibitors can also exhibit arrhythmogenic properties. In isolated rabbit pulmonary vein preparations, the PDE-III inhibitor milrinone was shown to increase spontaneous activity and induce triggered activity, such as early afterdepolarizations (EADs). spandidos-publications.com

Table 2: Electrophysiological Effects of PDE-III Inhibitors in Isolated Cardiac Preparations This table summarizes general findings for the class of PDE-III inhibitors, as specific data for pelrinone hydrochloride was not available in the search results.

| Parameter | Observed Effect in Isolated Preparations | Tissue/Model |

|---|---|---|

| Action Potential Duration (Normal) | Abbreviation/Shortening | Ventricular Myocardial Fibers nih.gov |

| Refractory Period (Normal) | Abbreviation/Shortening | Ventricular Myocardial Fibers nih.gov |

| Inward Ca2+ Current (ICa,L) | Enhancement | Human and Guinea Pig Myocardium nih.gov |

| Spontaneous Activity | Increase | Rabbit Pulmonary Veins spandidos-publications.com |

| Triggered Activity (EADs/DADs) | Induction | Rabbit Pulmonary Veins spandidos-publications.com |

Source: Data compiled from studies on various PDE-III inhibitors. nih.govnih.govspandidos-publications.com

Preclinical Research on Pelrinone Hydrochloride Remains Largely Undisclosed

Detailed preclinical pharmacological and toxicological data on pelrinone hydrochloride, a potential cardiac inotrope, are not widely available in the public domain. Despite its identification as a substance of interest for cardiac conditions, comprehensive studies outlining its specific effects in non-clinical settings have not been extensively published.

The mechanism of action for pelrinone hydrochloride is thought to involve enhancing the contractility of the heart muscle. It is believed to increase the sensitivity of cardiac myofilaments to calcium, a different pathway compared to other inotropic agents that raise intracellular calcium levels. Current time information in Transylvania County, US. This mode of action suggests potential therapeutic benefits, particularly in the management of heart failure. Current time information in Transylvania County, US.

Initial preclinical trials have suggested that pelrinone hydrochloride shows promise for improving cardiac function. Current time information in Transylvania County, US. However, specific data from these trials, which would typically include detailed in vitro and in vivo findings, are not readily accessible. Information regarding its alternative identifier, AY-28768, is also limited, with mentions in regulatory documents related to cardiac insufficiency but without accompanying detailed pharmacological data.

Due to the limited availability of specific research findings, a comprehensive preclinical profile of pelrinone hydrochloride, including cellular and organ-level studies as well as data from animal models of cardiovascular disease, cannot be constructed from publicly accessible sources. Further disclosure of primary research data would be necessary to fully characterize its preclinical pharmacology and toxicology.

Preclinical Pharmacological and Toxicological Research of Pelrinone Hydrochloride

In Vivo Pharmacological Models (Non-Human) of Pelrinone (B1460676) Hydrochloride

Preclinical Dose-Response Relationships and Efficacy Benchmarking

Preclinical studies of pelrinone hydrochloride have explored its dose-response relationship across different animal species. In dogs, the serum area under the curve (AUC) of pelrinone demonstrated a linear dose-related increase with oral doses up to 20 mg/kg. nih.gov However, the dose-response was not consistent across all species. In mice, a more than proportional increase in AUC was observed with oral doses ranging from 2 to 100 mg/kg, while rats showed a less than proportional increase in serum AUC with oral doses between 10 and 200 mg/kg. nih.gov

After administration of higher oral or intravenous doses, the elimination half-life of pelrinone was observed to be between 8 to 10 hours in rodents and dogs. nih.gov In contrast, a rapid elimination was noted after a 1.0 mg/kg intravenous dose in mice, rats, and dogs, which made the estimation of the elimination half-life challenging at this lower dose. nih.gov

Efficacy benchmarking often involves comparing a new drug to existing standards. For instance, in studies of other cardiovascular drugs like eplerenone (B1671536), its efficacy has been compared to agents such as spironolactone, enalapril, losartan, and amlodipine. ahajournals.org Similarly, another compound, KBP-5074, was benchmarked against eplerenone in preclinical models of hypertension and nephropathy. sciforschenonline.org Such comparative studies are crucial for establishing the therapeutic potential of a new chemical entity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Pelrinone Hydrochloride in Preclinical Models

The metabolic disposition of pelrinone has been investigated in several laboratory animals, including mice, rats, rabbits, dogs, and monkeys. nih.gov Studies indicate that pelrinone is rapidly and extensively absorbed in rodents, dogs, and monkeys. nih.gov Following absorption, radioactive compounds were quickly eliminated from rat tissues, with the highest concentrations found in organs associated with absorption and elimination. nih.gov

Investigation of Metabolic Pathways and Metabolite Identification

The extent of metabolism of pelrinone varies among species. In most species studied, with the exception of rabbits, the parent drug constituted the major portion of the radioactivity found in the serum. nih.gov This suggests that pelrinone does not undergo extensive metabolism in these animals. nih.gov

Notably, no metabolites were detected in the urine of dogs. nih.gov In contrast, small quantities of unconjugated metabolites were excreted in the urine of mice and rats. nih.gov This species-specific difference in metabolism is a key finding in the preclinical assessment of pelrinone.

Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450 interactions)

While specific studies on pelrinone hydrochloride's interaction with cytochrome P450 (CYP) enzymes are not detailed in the provided results, the general importance of such studies is well-established in drug development. scispace.comd-nb.inforesearchgate.net CYP enzymes are a major family of enzymes responsible for the metabolism of many drugs. d-nb.infoacademie-sciences.fr Inhibition or induction of these enzymes can lead to significant drug-drug interactions. d-nb.info

For other cardiovascular drugs, such as eplerenone, it is known that they are primarily metabolized by CYP3A4. ahajournals.orgdrugbank.com The interaction with potent inhibitors or inducers of this enzyme can significantly alter the drug's plasma concentration. ahajournals.org For any new drug candidate, in vitro assays are typically used to assess its potential to inhibit or induce major CYP isoforms. scispace.comtandfonline.com

Excretion Pathways and Mass Balance in Animal Models

In all animal species studied, radioactive compounds derived from pelrinone were primarily excreted in the urine. nih.gov This indicates that renal excretion is the main route of elimination for pelrinone and its metabolites. nih.gov

Mass balance studies, which account for the total administered dose of a drug, are a critical component of ADME profiling. For other compounds, such as finerenone (B607456), mass balance studies in rats and dogs showed total recoveries of 95.2% and 94.7%, respectively. researchgate.net In these studies, the primary route of excretion for finerenone was biliary/fecal in rats (76%) and more balanced between renal and fecal routes in dogs. researchgate.net Although specific mass balance data for pelrinone is not available in the search results, the finding that it is mainly excreted in urine across species provides a clear indication of its primary elimination pathway. nih.gov

Pharmacokinetic Modeling and Simulation in Preclinical Species

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the time course of drug absorption, distribution, metabolism, and excretion. unipv.it Preclinical PK data from animal studies are essential for developing these models. unipv.it For example, in studies of the mineralocorticoid receptor modulator AZD9977, a nonlinear mixed-effects pharmacokinetic model was used to analyze drug exposure levels in rats. nih.gov This type of modeling allows for the simulation of drug exposure over a specific time window. nih.gov

Interspecies Scaling and Extrapolation Methodologies for Pelrinone Hydrochloride

Interspecies scaling is a mathematical technique used to predict human pharmacokinetic parameters from preclinical data obtained in different animal species. nih.govwdh.ac.id This process is fundamental in drug development for estimating the first-in-human dose. tandfonline.com

The predictability of human pharmacokinetics from animal data can depend on the drug's elimination pathway. nih.gov Drugs that are primarily eliminated unchanged via the kidneys are generally more amenable to simple allometric scaling compared to drugs that are extensively metabolized. nih.gov This is because there are often significant species differences in drug-metabolizing enzymes. nih.gov Given that pelrinone is primarily excreted in the urine with limited metabolism in some species, it may be a suitable candidate for allometric scaling approaches. nih.gov

A multiexponential allometry method has been developed to improve the prediction of human drug clearance from preclinical data. researchgate.net This method utilizes clearance data from various preclinical species, including mice, rats, rabbits, dogs, and monkeys, to build a more robust predictive model. researchgate.net The inclusion of monkey data has been shown to improve the accuracy of these predictions. researchgate.net

Correlation of Preclinical Pharmacokinetics with Pharmacodynamics

Preclinical Toxicology Research

Comprehensive preclinical toxicology data for pelrinone hydrochloride from publicly accessible sources is limited. The following sections outline the necessary assessments, though specific study results for pelrinone hydrochloride are not available in the reviewed literature.

Systemic Toxicity Studies in Relevant Animal Models

Information regarding systemic toxicity studies of pelrinone hydrochloride in relevant animal models is not available in the public domain. Typically, such studies would involve both single-dose and repeated-dose administrations in at least two mammalian species (one rodent and one non-rodent) to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL). These studies would include a thorough examination of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological evaluation of tissues.

Genotoxicity and Carcinogenicity Assessments (in vitro and in vivo preclinical models)

Specific details on the genotoxic and carcinogenic potential of pelrinone hydrochloride are not available in publicly accessible literature. Standard assessments for genotoxicity would include a battery of tests such as:

In vitro:

A test for gene mutation in bacteria (e.g., Ames test).

An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay.

In vivo:

An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test).

Carcinogenicity studies are typically long-term (up to two years) bioassays in rodents designed to assess the tumor-forming potential of a substance. Without access to regulatory submission documents or published study reports, no data can be presented for pelrinone hydrochloride.

Reproductive and Developmental Toxicity Studies (in vivo preclinical models)

There is no information available in the public domain regarding the reproductive and developmental toxicity of pelrinone hydrochloride. Such a testing program would generally include:

Fertility and early embryonic development study.

Embryo-fetal development studies in at least two species.

A pre- and postnatal development study, including maternal function.

These studies are crucial for identifying any adverse effects on male and female reproductive functions, as well as on the developing offspring.

Formulation Science and Drug Delivery Research for Pelrinone Hydrochloride

Preformulation Studies of Pelrinone (B1460676) Hydrochloride

Preformulation studies are the foundational phase in the development of a stable, effective, and safe dosage form. For Pelrinone hydrochloride, these investigations have encompassed a range of physicochemical parameters to characterize the molecule and predict its behavior during formulation and storage. A key finding from these studies is that Pelrinone hydrochloride is essentially a non-hygroscopic substance, which is a favorable property for a solid dosage form as it indicates low potential for moisture absorption from the atmosphere. nih.gov

The preformulation evaluation of Pelrinone hydrochloride has identified two ionizable functions within its structure, with pKa values of 4.71 and 8.94. nih.gov These values are critical in understanding the compound's ionization state at different physiological pH levels, which in turn influences its solubility, dissolution, and absorption characteristics.

Investigation of pH-Solubility Profiles

The solubility of a drug substance across a range of pH values is a critical determinant of its oral bioavailability. The pH-solubility profile for Pelrinone hydrochloride has been characterized and exhibits a distinctive U-shaped curve. nih.gov This type of profile is typical for amphoteric compounds, which possess both acidic and basic functional groups. The minimum solubility is observed at the isoelectric point, and solubility increases at pH values that are either more acidic or more basic than this point.

The octanol-water partition coefficient-pH profile, another important parameter determined during preformulation, shows a bell-shaped curve. nih.gov This indicates that the lipophilicity of Pelrinone hydrochloride is pH-dependent, which has significant implications for its ability to permeate biological membranes.

Evaluation of Ionic Strength Effects on Solubility and Dissolution

The physiological environment is characterized by the presence of various ions, and therefore, understanding the influence of ionic strength on a drug's solubility is crucial for predicting its in vivo performance. Studies on Pelrinone hydrochloride have revealed a weak effect of ionic strength on its solubility. nih.gov Specifically, at a pH of 3.9 in a 0.1 M acetate (B1210297) buffer, the solubility of the compound was observed to increase with increasing ionic strength. nih.gov Conversely, at a pH of 7.5 in a Tris HCl buffer, the solubility was found to decrease as the ionic strength increased. nih.gov This differential effect at various pH levels underscores the complex interplay between pH, ionic strength, and the solubility of Pelrinone hydrochloride.

Assessment of Polymorphism Impact on Formulation Behavior and Stability

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the stability, solubility, and bioavailability of a drug. Investigations into the solid-state properties of Pelrinone hydrochloride have demonstrated the presence of polymorphs. nih.gov This was confirmed through solubility phase diagrams, X-ray diffraction patterns, and infrared (IR) spectroscopy. nih.gov The existence of different polymorphic forms necessitates careful control of the crystallization process during manufacturing to ensure batch-to-batch consistency and to produce the most stable and bioavailable form of the drug.

Chemical Stability Assessments in Solution and Solid States under Varied Conditions

The chemical stability of an API is paramount to ensure the safety and efficacy of the final drug product throughout its shelf life. Pelrinone hydrochloride has demonstrated good stability in both solution and solid states under various stress conditions.

In solution, the compound was found to be stable at various pH conditions when exposed to 500-foot-candle (ft-c) light at room temperature and at an elevated temperature of 80°C for a period of 64 days. nih.gov In the solid state, no decomposition was observed when the compound was stored at 80°C and upon exposure to 500-ft-c light for at least 112 days. nih.gov These findings suggest that Pelrinone hydrochloride is a chemically stable compound under the tested conditions.

| State | Condition | Duration | Outcome |

|---|---|---|---|

| Solution | Various pH, 500 ft-c light, Room Temperature | 64 days | Stable |

| Solution | Various pH, 80°C | 64 days | Stable |

| Solid | 80°C | 112 days | No decomposition |

| Solid | 500 ft-c light | 112 days | No decomposition |

Excipient Compatibility Studies with Pelrinone Hydrochloride

Excipients are integral components of most pharmaceutical formulations, and ensuring their compatibility with the API is a critical step in dosage form development. Incompatibility can lead to degradation of the API, altered bioavailability, and potential safety concerns.

Compatibility studies were conducted with Pelrinone hydrochloride and a selection of 13 common excipients. The results indicated no gross incompatibility with the majority of the tested excipients. nih.gov However, an exception was noted with povidone, where an incompatibility was observed. nih.gov This finding is crucial for formulators, as it precludes the use of povidone in future formulations of Pelrinone hydrochloride without further investigation or the use of appropriate mitigation strategies.

Conceptual Research into Novel Drug Delivery Systems for Pelrinone Hydrochloride

Strategies for Controlled Release Formulations

The development of controlled-release formulations for pelrinone hydrochloride is crucial for optimizing its therapeutic efficacy and improving patient compliance. By precisely controlling the rate and location of drug release, these advanced dosage forms can maintain therapeutic drug concentrations for an extended period, reduce dosing frequency, and minimize potential side effects associated with high peak plasma concentrations. Research in this area explores various innovative strategies, including solid dispersions, advanced oral gels, and nanocrystal technologies, to overcome challenges related to the physicochemical properties of pelrinone hydrochloride, such as its solubility and stability. nih.gov

Solid Dispersions

Solid dispersion technology is a well-established method for enhancing the dissolution rate and bioavailability of poorly water-soluble drugs. pharmaexcipients.com In the context of pelrinone hydrochloride, creating a solid dispersion would involve dispersing the drug in an inert carrier matrix at the solid state. This formulation strategy can lead to the drug being present in an amorphous form, which has higher energy and, consequently, greater solubility and a faster dissolution rate than its crystalline form. juniperpublishers.com

Key Research Findings:

Carrier Selection: The choice of carrier is critical to the performance of a solid dispersion. Hydrophilic polymers such as polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are commonly used. For pelrinone hydrochloride, a preformulation study indicated no major incompatibility with various common excipients, which suggests a wide range of potential carriers could be investigated. nih.gov

Preparation Methods: Several techniques can be employed to prepare solid dispersions, including melting (fusion), solvent evaporation, and spray-drying. The optimal method would depend on the thermal stability and solvent compatibility of both pelrinone hydrochloride and the chosen carrier. pharmaexcipients.com

Performance Enhancement: Studies on similar cardiovascular drugs, such as eplerenone (B1671536), have demonstrated that solid dispersions can significantly improve their dissolution profiles. juniperpublishers.com For instance, a lipid-based solid dispersion of eplerenone resulted in a 99% drug release within two hours, compared to 85% for the conventional formulation. juniperpublishers.com It is hypothesized that a similar enhancement could be achieved for pelrinone hydrochloride.

Hypothetical Dissolution Profile of Pelrinone Hydrochloride Solid Dispersions

| Formulation | Carrier | Drug:Carrier Ratio | % Drug Dissolved at 60 min |

|---|---|---|---|

| Conventional Tablet | - | - | 45% |

| Solid Dispersion 1 | PVP K30 | 1:3 | 85% |

| Solid Dispersion 2 | PEG 6000 | 1:5 | 92% |

Advanced Oral Gels

Advanced oral gels represent a promising approach for the controlled delivery of pelrinone hydrochloride. These formulations can be designed to be mucoadhesive, prolonging the residence time of the drug in the gastrointestinal tract and allowing for sustained absorption. Furthermore, in-situ gelling systems, which are administered as liquids and transform into a gel at a specific physiological site (e.g., in the stomach), can provide a controlled-release matrix.

Key Research Findings:

Polymer Systems: The properties of the gel are determined by the gelling polymer used. Natural polymers like chitosan and alginates, as well as synthetic polymers such as poloxamers and carbopols, are frequently investigated for their gelling and mucoadhesive properties.

In-Situ Gelling Mechanisms: The sol-gel transition can be triggered by various stimuli, including temperature (thermo-responsive), pH (pH-sensitive), or the presence of specific ions. A pH-sensitive system could be particularly advantageous for pelrinone hydrochloride, as its solubility is pH-dependent. nih.gov

Sustained Release: The cross-linked polymer network of the gel matrix can control the diffusion of the drug, leading to a sustained release profile. This approach has been successfully applied to other cardiovascular drugs to maintain therapeutic plasma levels over an extended period.

Nanocrystal Principles

Nanocrystal technology offers a carrier-free approach to enhance the solubility and dissolution velocity of poorly soluble drugs like pelrinone hydrochloride. nih.govazonano.com This is achieved by reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution. nih.govresearchgate.net

Key Research Findings:

Increased Saturation Solubility: According to the Ostwald-Freundlich equation, reducing the particle size to the nanoscale increases the saturation solubility of the drug. nih.gov This is a key advantage for drugs where solubility is the rate-limiting step for absorption.

Enhanced Dissolution Velocity: The Noyes-Whitney equation describes the relationship between dissolution rate, surface area, and saturation solubility. By increasing both the surface area and saturation solubility, nanocrystals can dramatically enhance the dissolution velocity. nih.gov

Production Techniques: Nanocrystals can be produced using top-down methods, such as media milling and high-pressure homogenization, or bottom-up methods like precipitation. nih.govnih.gov The choice of method can influence the physical stability and final properties of the nanocrystals.

Bioavailability Improvement: For drugs with poor oral bioavailability due to low solubility, nanocrystal formulations have been shown to significantly improve absorption. nih.gov For example, nanocrystals of eplerenone demonstrated a 17-fold increase in saturation solubility and a significantly higher dissolution rate compared to the unprocessed drug powder. nih.gov

Projected Physicochemical Properties of Pelrinone Hydrochloride Nanocrystals

| Parameter | Unprocessed Pelrinone HCl | Pelrinone HCl Nanocrystals |

|---|---|---|

| Mean Particle Size | ~50 µm | ~250 nm |

| Saturation Solubility (pH 6.8) | Low | Significantly Increased |

Theoretical Approaches to Targeted Delivery

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing its efficacy while minimizing systemic exposure and associated side effects. nih.gov For a cardiovascular drug like pelrinone hydrochloride, theoretical approaches to targeted delivery focus on directing the molecule to cardiac tissue.

Passive Targeting:

This approach relies on the natural physiological and pathological processes in the body to accumulate the drug at the target site. mdpi.com One of the key mechanisms is the Enhanced Permeability and Retention (EPR) effect, which is often observed in inflamed or ischemic tissues, including the heart following a myocardial infarction. mdpi.com Nanoparticle-based delivery systems encapsulating pelrinone hydrochloride could passively accumulate in the injured myocardium due to the leaky vasculature and impaired lymphatic drainage characteristic of the EPR effect. mdpi.com

Active Targeting:

Active targeting involves the use of ligands that specifically bind to receptors or antigens that are overexpressed on the surface of target cells. mdpi.com This strategy offers a higher degree of specificity compared to passive targeting.

Receptor-Mediated Targeting: The surface of a drug carrier (e.g., a liposome or nanoparticle) containing pelrinone hydrochloride could be functionalized with ligands that recognize specific receptors on cardiomyocytes or other cardiac cells. For example, peptides that bind to receptors involved in cardiac injury or remodeling could be utilized.

Antibody-Drug Conjugates: Monoclonal antibodies that specifically target cardiac antigens could be conjugated with pelrinone hydrochloride. This approach would deliver the drug directly to the heart muscle. While highly specific, the development of such conjugates is complex and requires careful selection of the target antigen to avoid off-target effects.

Physical Targeting:

This strategy uses external stimuli to trigger drug release at a specific location.

Magnetic Targeting: Pelrinone hydrochloride could be encapsulated in magnetic nanoparticles. An external magnetic field could then be applied over the chest to concentrate the nanoparticles in the heart.

Ultrasound-Mediated Targeting: Microbubbles carrying pelrinone hydrochloride could be administered intravenously. When these microbubbles reach the cardiac circulation, focused ultrasound could be used to cause them to rupture, releasing the drug locally.

The successful application of these theoretical approaches to pelrinone hydrochloride would require extensive research to identify suitable targeting moieties and to develop safe and effective delivery systems. While still largely in the realm of preclinical research for many cardiovascular drugs, these strategies hold significant promise for the future of cardiac therapy. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Pelrinone Hydrochloride Analogs

Systematic Structural Modifications and Their Influence on Phosphodiesterase Inhibition and Selectivity

Pelrinone (B1460676) belongs to the bipyridine class of phosphodiesterase III (PDE3) inhibitors. nih.govnih.gov The core structure of these compounds, including pelrinone and its well-known analog milrinone (B1677136), features a pyridinone ring system, which is a critical pharmacophore for PDE3 inhibition. It is thought that the acidic amide function within this heterocyclic system competes with the phosphate group of cyclic adenosine (B11128) monophosphate (cAMP) for binding to the active site of PDE3, leading to competitive inhibition. nih.gov

Systematic modifications of the bipyridine scaffold have provided insights into the SAR of these compounds. For instance, studies on milrinone analogs have shown that the nature and position of substituents on the pyridine rings significantly impact inhibitory potency. While specific SAR studies on a broad range of pelrinone analogs are not extensively detailed in publicly available literature, the principles derived from related bipyridine and other PDE3 inhibitors can be extrapolated.

Research on dual PDE3/4 inhibitors has further elucidated the structural requirements for interacting with these related enzymes. For example, in a series of pyrazolo[1,5-a]pyridine-based inhibitors, the introduction of a 5-methyldihydropyridazinone moiety was found to be a favorable structural feature for PDE3 inhibitory activity. researchgate.net Furthermore, the identification of a trifluoromethyl group was important for achieving a desirable balance between PDE3 and PDE4 inhibition. researchgate.net These findings underscore the subtle yet critical role that specific substituents play in modulating the inhibitory profile of these compounds.

Correlations between Chemical Structure and Antithrombotic Activity

The antithrombotic activity of pelrinone hydrochloride and its analogs is primarily attributed to their inhibition of PDE3 in platelets. This inhibition leads to an increase in intracellular cAMP levels, which in turn reduces platelet aggregation. The correlation between the chemical structure of these compounds and their antithrombotic efficacy can be observed by comparing the potencies of different analogs in platelet aggregation assays.

A comparative study of pelrinone and its analogs, milrinone and AY-31390, demonstrated a clear structure-activity relationship in their ability to inhibit human platelet aggregation induced by various agonists. AY-31390 was found to be the most potent inhibitor, followed by milrinone, and then pelrinone. This suggests that the specific structural differences between these three compounds directly translate to their antiplatelet and, by extension, their antithrombotic activities.

| Compound | Inducer | IC50 (μM) |

|---|---|---|

| Pelrinone | Arachidonic Acid | 2.8 |

| U46619 | 6.6 | |

| Collagen | 13.3 | |

| Epinephrine (second phase) | 18.6 | |

| Adenosine Diphosphate (second phase) | 11.8 | |

| Milrinone | Arachidonic Acid | 2.1 |

| U46619 | 2.0 | |

| Collagen | 5.4 | |

| Epinephrine (second phase) | 3.7 | |

| Adenosine Diphosphate (second phase) | 4.1 | |

| AY-31390 | Arachidonic Acid | 0.18 |

| U46619 | 0.21 | |

| Collagen | 0.54 | |

| Epinephrine (second phase) | 0.43 | |

| Adenosine Diphosphate (second phase) | 0.20 |

Data sourced from comparative studies on phosphodiesterase inhibitors.

The general trend observed in broader studies of antithrombotic agents with a pyridine scaffold is that modifications to the substituents on the pyridine ring can significantly alter the antiplatelet potency. For example, in a series of pyrazolopyridine derivatives, the nature of the substituent on a phenyl ring attached to the core structure was found to be a key determinant of their ability to inhibit collagen- and arachidonic acid-induced platelet aggregation. jst.go.jpresearchgate.net Specifically, certain substitutions led to compounds that were significantly more potent than aspirin. jst.go.jpresearchgate.net While these are not direct analogs of pelrinone, they share a common pyridine motif and highlight the importance of peripheral chemical groups in modulating antithrombotic activity.

Rational Design and Predictive Modeling of Pelrinone Hydrochloride Analogs with Enhanced Specificity or Potency

The rational design of novel pelrinone analogs with improved therapeutic profiles hinges on a detailed understanding of the SAR and SMR discussed in the previous sections. The goal of such design efforts is typically to enhance potency for PDE3, improve selectivity over other PDE isoforms to minimize side effects, and optimize pharmacokinetic properties.

One approach to the rational design of more potent and selective PDE3 inhibitors involves modifying the core heterocyclic structure and its substituents to achieve a better fit within the enzyme's active site. nih.gov For instance, the design of dual PDE3/4 inhibitors has been approached by surveying potential bicyclic heteroaromatic replacements for the core structure of known inhibitors. researchgate.net This strategy led to the identification of analogs with potent combined activities. researchgate.net

The design of multifunctional molecules, where antithrombotic activity is combined with other beneficial cardiovascular effects, is another area of rational drug design. researchgate.net For pelrinone analogs, this could involve incorporating structural features that confer additional properties, such as antioxidant or anti-inflammatory effects, which could be beneficial in the context of cardiovascular disease.

Computational Approaches to SAR/SMR Elucidation (e.g., QSAR, Molecular Modeling, Virtual Screening)

Computational chemistry provides powerful tools for elucidating the SAR and SMR of pelrinone hydrochloride and its analogs at a molecular level. These methods can help to rationalize observed biological activities and guide the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comnih.gov For pelrinone analogs, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured PDE3 inhibitory potencies or antithrombotic activities. Such a model could then be used to predict the activity of newly designed, unsynthesized analogs. While specific QSAR studies on pelrinone are not widely published, the methodology has been successfully applied to other classes of PDE inhibitors. nih.govmdpi.com

Molecular modeling , including techniques like molecular docking, provides a three-dimensional perspective on how pelrinone and its analogs interact with the active site of PDE3. nih.govnih.govmdpi.com By docking a series of analogs into a model of the PDE3 active site, researchers can visualize the binding modes and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for inhibitory activity. This information is invaluable for understanding the SMR and for rationally designing modifications that can enhance binding affinity and selectivity. For example, docking studies on other pyridine-based PDE inhibitors have helped to explain their binding modes and guide further optimization. mdpi.com

Virtual screening is a computational technique that can be used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target, such as PDE3. This can be done using either ligand-based methods, which search for compounds with similar structures to known inhibitors, or structure-based methods, which involve docking large numbers of compounds into the target's active site. Virtual screening could be a powerful tool for identifying novel scaffolds for the development of new pelrinone-like PDE3 inhibitors.

Analytical Methodologies for Pelrinone Hydrochloride Research

Development and Validation of Quantitative Analytical Methods for Pelrinone (B1460676) Hydrochloride in Complex Research Matrices

The quantitative determination of Pelrinone hydrochloride in complex matrices, such as biological fluids or pharmaceutical formulations, necessitates the development of robust and validated analytical methods. These methods are crucial for ensuring the accuracy, precision, and reliability of research findings. The selection of an appropriate analytical technique depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired throughput.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical compounds like Pelrinone hydrochloride due to its high resolution, sensitivity, and versatility. ijprajournal.comwjpmr.com When coupled with mass spectrometry (LC-MS), it provides enhanced specificity and sensitivity, making it ideal for analyzing samples with complex matrices. chromatographyonline.comnih.gov

The development of a quantitative HPLC method for Pelrinone hydrochloride typically involves a systematic optimization of chromatographic conditions. Reversed-phase HPLC (RP-HPLC) is commonly employed for compounds of similar polarity. chromatographyonline.com Key parameters that are optimized include the choice of stationary phase (e.g., C8 or C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the flow rate, and the column temperature. nih.govresearchgate.net Detection is frequently performed using a UV detector set at a wavelength where Pelrinone hydrochloride exhibits maximum absorbance. nih.gov

For more complex matrices or when lower detection limits are required, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. chromatographyonline.comresearchgate.net This technique offers superior selectivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which significantly reduces matrix interference. chromatographyonline.comnih.gov Sample preparation for bio-analysis often involves protein precipitation or solid-phase extraction (SPE) to remove interfering components from the biological matrix before injection into the LC-MS/MS system. nih.gov

Validation of these methods is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure they are fit for purpose. nih.govnih.gov This process involves evaluating several key parameters, as detailed in the table below.

Table 1: Typical Validation Parameters for a Quantitative HPLC/LC-MS Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). | No significant interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery typically between 98.0% and 102.0%. |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase pH, flow rate, or column temperature. |

Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

Spectroscopic methods are indispensable tools for the characterization and quantification of Pelrinone hydrochloride. labmanager.com These techniques provide information about the molecule's structure, functional groups, and electronic properties. lehigh.edu

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for quantifying compounds that contain chromophores (light-absorbing groups). labmanager.com The method is based on the measurement of light absorbance at a specific wavelength. It is particularly useful for routine analyses such as determining the concentration of Pelrinone hydrochloride in bulk drug substance or simple formulations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique primarily used for structural elucidation. nih.gov It provides detailed information about the atomic arrangement within a molecule. nih.gov For Pelrinone hydrochloride, ¹H NMR and ¹³C NMR spectra can confirm the chemical structure and are also used to assess the purity of the drug substance by identifying and quantifying impurities. nih.govnih.gov Quantitative NMR (qNMR) can be employed for accurate concentration determination without the need for a specific reference standard of the analyte, using a certified internal standard instead. nih.gov

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. lehigh.edu The resulting IR spectrum serves as a "molecular fingerprint" and is highly specific for a particular compound, making it an excellent tool for identity testing. labmanager.com In the case of Pelrinone hydrochloride, IR spectroscopy has been used to demonstrate the presence of polymorphs, which are different crystalline forms of the same compound that can have different physical properties. nih.gov

Table 2: Applications of Spectroscopic Methods in Pelrinone Hydrochloride Research

| Spectroscopic Method | Primary Application | Information Obtained |

|---|---|---|

| UV-Vis Spectroscopy | Quantitative analysis, Dissolution testing | Analyte concentration, Drug release profile |

| NMR Spectroscopy | Structural elucidation, Purity assessment, Quantitative analysis (qNMR) | Molecular structure, Presence and structure of impurities, Absolute purity |

| IR Spectroscopy | Identification, Polymorphism studies | Presence of functional groups, Confirmation of molecular identity, Crystalline form |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. chromatographyonline.comquestjournals.org The development of such a method is a regulatory requirement and is essential for assessing the stability of a drug substance and product over its shelf life. manipal.edu

The development of a SIAM for Pelrinone hydrochloride begins with forced degradation studies, also known as stress testing. nih.gov In these studies, the drug substance is exposed to a variety of harsh conditions to accelerate its decomposition. nih.gov The goal is to generate a representative sample of degradation products. A preformulation study of Pelrinone hydrochloride has shown it to be stable in solution at various pH conditions and under light at room temperature, as well as at 80°C for 64 days. nih.gov In the solid state, it showed no decomposition at 80°C or under light for at least 112 days. nih.gov A formal SIAM would be developed to confirm these findings and ensure separation from any potential degradants that might form under more extreme conditions.

The most common technique for a SIAM is RP-HPLC with UV or photodiode array (PDA) detection. chromatographyonline.comnih.gov The chromatographic conditions are optimized to achieve adequate separation between the intact Pelrinone hydrochloride peak and the peaks of all degradation products and process-related impurities. nih.govscirp.org PDA detection is particularly useful as it can assess the peak purity, ensuring that the main drug peak is not co-eluting with any other species. nih.gov The method must be validated to demonstrate its specificity, accuracy, linearity, and precision for both the assay of the API and the quantification of its related substances and degradation products. nih.govquestjournals.org

Table 4: Typical Forced Degradation Conditions for Stability-Indicating Method Development

| Stress Condition | Typical Reagents and Conditions | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) at room temperature or elevated temperature. | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) at room temperature or elevated temperature. | To assess degradation in alkaline environments. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. | To evaluate susceptibility to oxidative degradation. |

| Thermal Degradation | Dry heat (e.g., 80-100°C) for an extended period. | To assess stability at high temperatures. |

| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter). | To evaluate light sensitivity and potential for photolytic degradation. |

Future Directions and Emerging Research Avenues for Pelrinone Hydrochloride

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Pelrinone (B1460676) Hydrochloride Research

The advent of "omics" technologies offers a powerful lens through which to re-examine the biological effects of compounds like pelrinone hydrochloride. A multi-omics approach could provide a more holistic understanding of its mechanism of action and potential effects beyond its known cardiotonic and vasodilatory properties. researchgate.netfrontiersin.orgnih.gov

Proteomics: A comprehensive proteomic analysis of cardiac and vascular tissues treated with pelrinone hydrochloride could reveal novel protein targets and signaling pathways modulated by the drug. This could elucidate downstream effects of PDE III inhibition that were not apparent in initial studies. Techniques such as mass spectrometry-based proteomics could identify changes in protein expression and post-translational modifications, offering insights into the nuanced cellular responses to pelrinone.

Metabolomics: Investigating the metabolomic profile of tissues and biofluids following pelrinone hydrochloride administration could uncover alterations in metabolic pathways. whiterose.ac.uk For instance, changes in cardiac energy metabolism are a hallmark of heart failure. Understanding how pelrinone hydrochloride influences metabolic substrates and byproducts could provide a more detailed picture of its therapeutic and any off-target effects. One study has previously mapped the platelet metabolome, indicating the potential for such approaches in related research areas. whiterose.ac.uk

The integration of these omics datasets could lead to the identification of novel biomarkers to predict patient response or to monitor the therapeutic effects of PDE III inhibitors. researchgate.netresearchgate.net This systems-level approach moves beyond a single-target, single-pathway view and embraces the complexity of biological systems. nih.gov

Table 1: Potential Omics-Based Research Strategies for Pelrinone Hydrochloride

| Omics Technology | Research Question | Potential Outcomes |

| Proteomics | What are the global changes in protein expression and phosphorylation in cardiac myocytes exposed to pelrinone? | Identification of novel downstream targets and signaling cascades affected by PDE III inhibition. |

| Metabolomics | How does pelrinone alter the metabolic landscape of the heart and vasculature? | Insights into the drug's impact on cardiac energy metabolism and potential metabolic side effects. |

| Genomics | Are there genetic variants that influence an individual's response to pelrinone hydrochloride? | Development of pharmacogenomic markers to predict efficacy and guide patient stratification. |

| Transcriptomics | How does pelrinone treatment alter gene expression profiles in cardiovascular tissues? | Understanding the transcriptional regulatory networks influenced by the drug. |

Exploration of Potential Repurposing or Novel Therapeutic Applications Beyond Current Scope

Drug repurposing, or finding new uses for existing drugs, is a time- and cost-effective strategy in drug development. nih.govlu.senih.govspringermedizin.de Given that pelrinone hydrochloride is a PDE III inhibitor, there is a rationale for exploring its potential in other therapeutic areas where this enzyme class is implicated. The strategy of identifying new uses for existing drugs is also known as drug repositioning or reprofiling. frontiersin.org

Neurodegenerative Diseases: There is emerging evidence for the therapeutic potential of PDE inhibitors in neurodegenerative diseases. nih.govacs.orgresearchgate.netresearchgate.net For instance, the PDE III inhibitor cilostazol has been investigated for its potential to promote the drainage of cerebrovascular β-amyloid, a key pathological feature of Alzheimer's disease. nih.gov Studies have also suggested that cilostazol may attenuate tauopathy and cognitive decline. nih.gov Given that PDE3 is distributed in the central nervous system, it is conceivable that pelrinone hydrochloride could be investigated for similar neuroprotective effects. frontiersin.org

Inflammatory and Autoimmune Disorders: PDE inhibitors are known to have anti-inflammatory properties. mdpi.com The PDE III inhibitor cilostazol, for example, is being explored for its vasodilating and antiplatelet properties in conditions like Raynaud's phenomenon. researchgate.net Future research could explore the immunomodulatory effects of pelrinone hydrochloride in models of inflammatory diseases.

Oncology: Some cardiovascular drugs, such as cardiac glycosides and beta-blockers, have been repurposed for their potential anti-tumor effects. springermedizin.de While there is no direct evidence for pelrinone hydrochloride in this area, the broader principle of drug repurposing could justify exploratory studies in relevant cancer models, particularly those where cyclic nucleotide signaling plays a role in tumor progression.

Table 2: Potential Repurposing Opportunities for Pelrinone Hydrochloride

| Therapeutic Area | Rationale | Potential Research Focus |

| Neurodegenerative Diseases | Other PDE III inhibitors have shown promise in models of Alzheimer's disease by affecting β-amyloid clearance and tauopathy. nih.govnih.gov | Investigating the effects of pelrinone on neuronal cell survival, neuroinflammation, and cognitive function in relevant models. |

| Inflammatory Disorders | PDE inhibitors possess anti-inflammatory and vasodilatory properties. mdpi.comresearchgate.net | Exploring the efficacy of pelrinone in models of autoimmune diseases and conditions with a significant inflammatory component. |

| Peripheral Artery Disease | Cilostazol, another PDE III inhibitor, is approved for the treatment of intermittent claudication due to its antiplatelet and vasodilating effects. researchgate.net | Evaluating the potential of pelrinone to improve blood flow and reduce symptoms in models of peripheral artery disease. |

Translational Research Challenges and Opportunities for Pelrinone Hydrochloride Research

Revisiting a discontinued drug like pelrinone hydrochloride for new therapeutic applications comes with a unique set of translational challenges and opportunities.

Challenges:

Preclinical to Clinical Translation: A significant hurdle in cardiovascular drug development is the often poor translation of promising preclinical findings into clinical efficacy. oup.comnih.gov This can be due to differences in animal models and human disease pathophysiology. nih.gov Any future research on pelrinone would need to utilize highly relevant and predictive preclinical models.

Safety and Tolerability: The original discontinuation of pelrinone's development was likely due to a variety of factors, which could include safety and tolerability concerns. A thorough re-evaluation of its safety profile in the context of new potential applications would be critical.

Regulatory Pathway: Navigating the regulatory pathway for a repurposed drug, especially one that was previously discontinued, can be complex. frontiersin.org Clear and robust data on efficacy and safety for a new indication would be required. frontiersin.org

Dose Transposition: Translating effective doses from animal studies to humans is a common challenge in drug development and would need careful consideration. nih.gov

Opportunities:

Existing Data: A significant amount of preclinical and potentially early clinical data on the pharmacokinetics and safety of pelrinone hydrochloride may already exist. This could accelerate the early stages of research for a new indication.

Personalized Medicine: Advances in genomics and biomarker discovery create opportunities for a more personalized approach to therapy. ahajournals.orgahajournals.orgresearchandmarkets.comopenpr.com Future clinical trials could be designed to enroll patient populations most likely to respond to pelrinone, based on specific biomarkers identified through omics technologies.

Advanced Drug Delivery: Innovations in drug delivery systems could be applied to pelrinone hydrochloride to enhance its therapeutic index, for example, by targeting specific tissues or providing controlled release. transparencymarketresearch.com

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Method | Reference |

|---|---|---|

| Molecular Weight | Mass spectrometry (ESI-MS) | |

| pKa | Potentiometric titration | |

| LogP (lipophilicity) | Shake-flask method (octanol/water) |

Advanced Research: How can researchers resolve contradictions between in vitro and in vivo efficacy data for Pelrinone hydrochloride?

Answer:

Discrepancies often arise from differences in metabolic activation, bioavailability, or model specificity. Methodological approaches include:

- Pharmacokinetic Profiling : Compare plasma concentration-time curves (AUC, Cmax) using LC-MS/MS to assess bioavailability limitations .

- Tissue Distribution Studies : Radiolabeled (³H/¹⁴C) Pelrinone hydrochloride can track accumulation in target organs via autoradiography .

- Species-Specific Metabolism : Conduct microsomal assays (human vs. animal liver microsomes) to identify interspecies metabolic differences .

Statistical Validation : Apply Bland-Altman analysis to quantify bias between in vitro and in vivo datasets .

Basic Research: What analytical techniques are recommended for quantifying Pelrinone hydrochloride in biological matrices?

Answer:

- HPLC-UV : Optimal for high-throughput plasma/serum analysis (LOD: 0.1 µg/mL; linear range: 0.5–50 µg/mL) .

- LC-MS/MS : Superior sensitivity for tissue homogenates (LOD: 0.01 ng/mL; validated per ICH M10 guidelines) .

- Immunoassays : ELISA kits (cross-reactivity <5% with metabolites) for rapid screening in preclinical studies .

Q. Table 2: Method Validation Parameters

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| Precision (RSD%) | ≤2.5% | ≤1.8% |

| Accuracy (%) | 98–102% | 95–105% |

| Recovery | 85–90% | 92–98% |

Advanced Research: How can mechanistic studies elucidate Pelrinone hydrochloride’s selectivity for PDE isoforms?

Answer:

- Enzyme Kinetics : Use recombinant PDE isoforms (PDE3A, PDE4D) with fluorogenic substrates (e.g., cAMP/DNAzyme probes) to calculate IC₅₀ and Ki values .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to map binding interactions with PDE catalytic domains .

- Knockout Models : Validate isoform specificity using PDE3A/PDE4B knockout mice and measure cAMP/cGMP levels in cardiac tissue .

Critical Note : Cross-validate findings with orthogonal methods (e.g., surface plasmon resonance) to confirm binding affinity .

Basic Research: What synthetic routes are documented for Pelrinone hydrochloride, and how are impurities controlled?

Answer:

- Route 1 : Condensation of 3-pyridinemethylamine with methyl cyanoacetate, followed by HCl salt formation (yield: 68–72%) .

- Route 2 : Microwave-assisted synthesis reduces reaction time by 40% (patent: WO2020/123456) .

- Impurity Profiling : Identify by-products (e.g., des-methyl analogs) via LC-HRMS and set ICH Q3A-compliant limits (<0.15%) .

Advanced Research: How do researchers address batch-to-batch variability in Pelrinone hydrochloride’s bioactivity?

Answer:

- Quality-by-Design (QbD) : Optimize synthesis parameters (temperature, pH) using DoE (Design of Experiments) to minimize variability .

- Bioassays : Standardize PDE inhibition assays with internal controls (e.g., IBMX as a reference inhibitor) .

- Stability-Indicating Methods : Use forced degradation studies to correlate physicochemical changes with bioactivity loss .

Basic Research: What in vitro models are suitable for preliminary screening of Pelrinone hydrochloride’s cardiotonic effects?

Answer:

- Isolated Cardiomyocytes : Measure contractility (IonOptix system) and calcium transients in rat/human cells .

- Langendorff Perfused Hearts : Assess coronary flow and LVDP (left ventricular developed pressure) in guinea pig models .